molecular formula C8H17NO4 B1466290 H-Gly-otbu acoh CAS No. 38024-18-9

H-Gly-otbu acoh

Cat. No.: B1466290
CAS No.: 38024-18-9
M. Wt: 191.22 g/mol
InChI Key: AARIIECPXAUWPI-UHFFFAOYSA-N
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Description

H-Gly-otbu acoh: (acetic acid; tert-butyl 2-aminoacetate) is a versatile research compound with the molecular formula C8H17NO4 and a molecular weight of 191.227 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-otbu acoh typically involves the reaction of glycine with tert-butyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium ethoxide , and requires careful temperature control to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the compound's purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-Gly-otbu acoh can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions include amino acids , esters , and alcohols , depending on the specific reaction conditions and reagents used.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of complex organic molecules.

  • Biology: : It is used in the study of amino acid metabolism and protein synthesis.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which H-Gly-otbu acoh exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator , affecting various biochemical processes within cells.

Comparison with Similar Compounds

H-Gly-otbu acoh is similar to other amino acid derivatives and ester compounds . its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • Glycine tert-butyl ester

  • Acetic acid derivatives

  • Amino acid esters

Properties

IUPAC Name

acetic acid;tert-butyl 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.C2H4O2/c1-6(2,3)9-5(8)4-7;1-2(3)4/h4,7H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARIIECPXAUWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.